molecular formula C8H18O3 B1207728 1-O-Pentylglycerol CAS No. 22636-32-4

1-O-Pentylglycerol

Cat. No. B1207728
M. Wt: 162.23 g/mol
InChI Key: FQJXITFHANYMET-UHFFFAOYSA-N
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Patent
US06437196B1

Procedure details

n-Pentanol (132 g) and 8.1 g of ferric chloride were heated to 100° C. while stirring, followed by the dropwise addition of 92.5 g of epichlorohydrin over 1 hour. The reaction mixture was then heated to 115° C. and reacted for 5 hours. After the removal of an excess alcohol at 100° C. under reduced pressure (5.32 kPa), 6 g of lauric acid, 118 g of a 48% aqueous solution of potassium hydroxide and 162 g of water were added to the residue. The resulting mixture was reacted at 200° C. for 5 hours in an autoclave. The reaction mixture was neutralized with 2.3 g of a 48% aqueous solution of potassium hydroxide. The reaction mixture was dehydrated at 100° C. under reduced pressure (6.67 kPa) and the residue was purified by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.), whereby 102 g of monopentyl glyceryl ether was obtained. As a result of GLC, it was found to that the resulting compound had a purity not less than 99% and the content of organochlorine compounds was not greater than 100 ppm.
Quantity
132 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-:12].[K+]>>[CH2:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:9]([CH2:10][OH:12])[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
C(CCCC)O
Name
ferric chloride
Quantity
8.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
92.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the removal of an excess alcohol at 100° C. under reduced pressure (5.32 kPa), 6 g of lauric acid, 118 g of a 48% aqueous solution of potassium hydroxide and 162 g of water
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted at 200° C. for 5 hours in an autoclave
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was dehydrated at 100° C. under reduced pressure (6.67 kPa)
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C(O)CO)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 102 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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